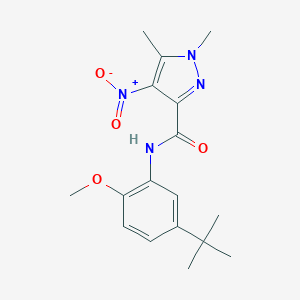
N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, commonly known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It was first discovered in 2006 by scientists at Takeda Pharmaceutical Company Limited. TLR4 is a crucial component of the innate immune system, and its activation leads to the production of pro-inflammatory cytokines, which play a key role in the body's response to infection and injury. However, excessive or prolonged TLR4 signaling can lead to chronic inflammation, tissue damage, and various diseases. TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in preclinical studies, making it a promising candidate for the treatment of various inflammatory diseases.
作用机制
TAK-242 binds to a specific site on the intracellular domain of N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, preventing the recruitment of downstream signaling molecules and the activation of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are responsible for the symptoms of inflammation and tissue damage.
Biochemical and physiological effects:
TAK-242 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the production of pro-inflammatory cytokines, reduces tissue damage and inflammation, and improves survival in animal models of sepsis and other inflammatory diseases. TAK-242 also has a favorable safety profile and does not affect the normal function of the immune system.
实验室实验的优点和局限性
One of the main advantages of TAK-242 for lab experiments is its specificity for N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide in various diseases and for testing the efficacy of N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide-targeted therapies. However, one limitation of TAK-242 is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, the pharmacokinetics and pharmacodynamics of TAK-242 may vary between species, which can affect its efficacy and safety in different animal models.
未来方向
There are several potential future directions for the development and application of TAK-242. One area of interest is the use of TAK-242 in combination with other therapies for the treatment of inflammatory diseases. For example, TAK-242 has been shown to enhance the efficacy of antibiotics in animal models of sepsis, suggesting that it may be useful as an adjunct therapy in this setting. Another potential application of TAK-242 is in cancer immunotherapy, where N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide signaling plays a role in the activation of the immune system against tumor cells. TAK-242 has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors in preclinical models, suggesting that it may have potential as a combination therapy for cancer. Finally, further studies are needed to determine the safety and efficacy of TAK-242 in humans, and to identify the optimal dosing and administration regimens for different diseases and patient populations.
合成方法
The synthesis of TAK-242 involves several steps, starting with the reaction of 5-tert-butyl-2-methoxyphenol with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by nitration and subsequent reduction to yield the final product. The synthesis has been described in detail in several publications, including a patent application by Takeda Pharmaceutical Company Limited.
科学研究应用
TAK-242 has been extensively studied in preclinical models of various inflammatory diseases, including sepsis, acute lung injury, arthritis, and inflammatory bowel disease. In these studies, TAK-242 has been shown to inhibit N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide signaling and reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage. TAK-242 has also been shown to improve survival in animal models of sepsis, a life-threatening condition characterized by systemic inflammation and organ dysfunction.
属性
产品名称 |
N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C17H22N4O4 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O4/c1-10-15(21(23)24)14(19-20(10)5)16(22)18-12-9-11(17(2,3)4)7-8-13(12)25-6/h7-9H,1-6H3,(H,18,22) |
InChI 键 |
ABVSPGGRBKVWIU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B213511.png)

![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)
![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)

![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)



